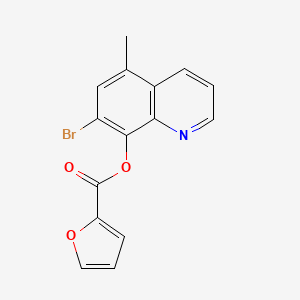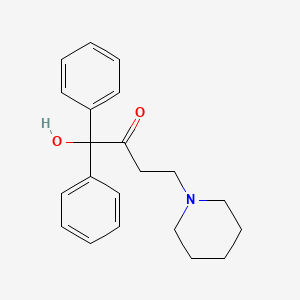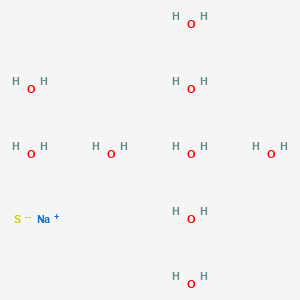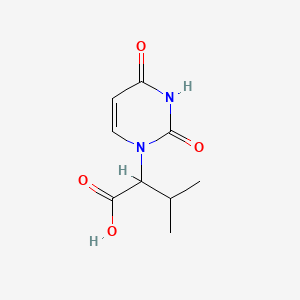
(tert-Decanoato-O)(2-ethylhexanoato-O)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is a coordination compound that features copper as the central metal atom coordinated with two different organic ligands: tert-decanoate and 2-ethylhexanoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Decanoato-O)(2-ethylhexanoato-O)copper typically involves the reaction of copper salts with the corresponding carboxylic acids. One common method is to react copper(II) acetate with tert-decanoic acid and 2-ethylhexanoic acid in an organic solvent under reflux conditions. The reaction can be represented as follows:
Cu(OAc)2+tert-decanoic acid+2-ethylhexanoic acid→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where copper salts and carboxylic acids are mixed in a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
(tert-Decanoato-O)(2-ethylhexanoato-O)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new copper complexes with different ligands.
科学研究应用
(tert-Decanoato-O)(2-ethylhexanoato-O)copper has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic reactions such as cross-coupling and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and nanoparticles.
Biology and Medicine: Research is being conducted on its potential use in antimicrobial agents and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism by which (tert-Decanoato-O)(2-ethylhexanoato-O)copper exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer and activate substrates for chemical reactions. In biological systems, the copper center can interact with biomolecules, potentially disrupting cellular processes or generating reactive oxygen species.
相似化合物的比较
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Comparison
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is unique due to its mixed-ligand coordination, which can provide distinct chemical properties compared to simpler copper salts like copper(II) acetate or copper(II) chloride. The presence of both tert-decanoate and 2-ethylhexanoate ligands can influence the compound’s solubility, reactivity, and stability, making it suitable for specific applications where other copper compounds may not be as effective.
属性
CAS 编号 |
100231-69-4 |
|---|---|
分子式 |
C18H36CuO4 |
分子量 |
380.0 g/mol |
IUPAC 名称 |
copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI 键 |
REDQJIXTOVGARX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


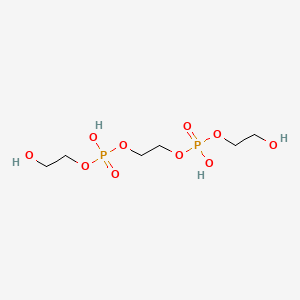
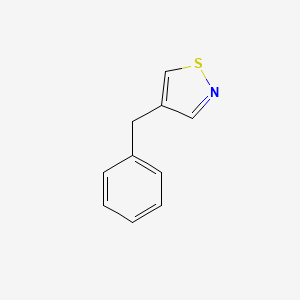
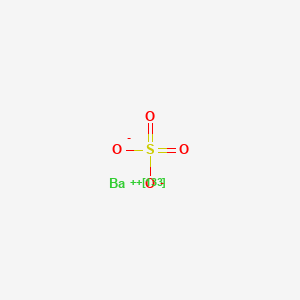
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
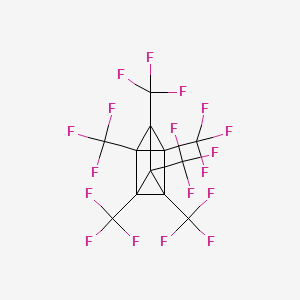

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)

